(Z)-2-(4-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-(4-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene substituent at position 2, a diethylamino-methyl group at position 7, and a hydroxyl group at position 6. The diethylamino group contributes to basicity and solubility, while the hydroxyl group at position 6 may facilitate hydrogen bonding, influencing pharmacokinetic properties such as bioavailability .
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-16-17(23)10-9-15-19(24)18(25-20(15)16)11-13-5-7-14(21)8-6-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGWBFXFJYJKJI-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzofuran core, which is a well-documented scaffold in medicinal chemistry due to its wide range of biological activities. The presence of the bromobenzylidene and diethylamino groups enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cancer Type | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung) | 80.92 |
| HCT-116 (Colon) | 72.14 |
| OVCAR-4 (Ovarian) | 56.45 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anti-inflammatory Activity
Benzofuran derivatives have also been reported to exhibit anti-inflammatory effects. For instance, compounds with similar structures have shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Specifically, one study reported a reduction of TNF by 93.8% and IL-1 by 98% in macrophage cells treated with a related benzofuran derivative .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives is another area of interest. Preliminary studies suggest that compounds related to this compound exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger apoptosis via the intrinsic pathway, as evidenced by increased caspase activity in treated cells .
- Inflammatory Pathway Modulation : It appears to inhibit NF-κB signaling, which is crucial in regulating inflammatory responses .
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, possibly contributing to their cytotoxic effects against cancer cells .
Case Studies
A notable case study involved the evaluation of several benzofuran derivatives' effects on K562 leukemia cells. The study found that compounds bearing specific substituents on the benzofuran ring significantly influenced their cytotoxicity and ability to induce apoptosis. The most potent derivative increased caspase activity significantly after prolonged exposure .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-2-(4-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one exhibit promising anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial activities. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been documented, with evidence pointing towards their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make them suitable candidates for treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various aromatic aldehydes and amines. The optimization of these synthetic pathways is crucial for enhancing yield and purity, which are essential for biological testing.
Case Study 1: Anticancer Efficacy
In a study exploring the anticancer effects of similar compounds, researchers found that certain benzofuran derivatives inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis. These findings suggest that this compound could be further investigated as a potential anticancer agent .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 15 | Breast Cancer |
| Compound B | 10 | Lung Cancer |
| (Z)-2-(4-bromobenzylidene)... | TBD | TBD |
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of benzofuran derivatives revealed that compounds with similar structures exhibited MIC values in the low µg/mL range against resistant bacterial strains. This highlights the potential of (Z)-2-(4-bromobenzylidene)... as a lead compound in antimicrobial drug development .
Chemical Reactions Analysis
Core Aurone Formation
The benzofuran-3(2H)-one scaffold is synthesized via condensation of 6-hydroxybenzofuran-3(2H)-one with 4-bromobenzaldehyde under acidic conditions . The reaction proceeds via a Knoevenagel condensation mechanism, forming the (Z)-benzylidene configuration.
Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | HCl or BF₃·Et₂O |
| Solvent | Ethanol or dichloromethane |
| Temperature | Reflux (78–100°C) |
| Yield | 65–85% (dependent on substituents) |
Suzuki-Miyaura Cross-Coupling
The 4-bromo substituent undergoes palladium-catalyzed coupling with aryl boronic acids to introduce diverse aryl groups (e.g., phenyl, pyridyl) .
Example Reaction
| Component | Quantity/Parameter |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C (microwave irradiation) |
| Yield | 60–78% |
Buchwald-Hartwig Amination
The bromo group can be replaced with amines (e.g., piperazine) using a Pd/Xantphos catalyst system .
Key Conditions
-
Ligand : Xantphos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene
-
Temperature : 110°C (24 hours)
Hydroxyl Group Modifications
-
Etherification : The 6-hydroxy group reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ethers .
-
Esterification : Acetylation with acetic anhydride yields the 6-acetoxy derivative .
Representative Yields
| Reaction Type | Yield (%) |
|---|---|
| Etherification | 80–90 |
| Esterification | 85–95 |
Reduction of the α,β-Unsaturated Ketone
Catalytic hydrogenation (H₂, Pd/C) reduces the exocyclic double bond, yielding the dihydrobenzofuran derivative .
Conditions
-
Pressure : 1 atm H₂
-
Solvent : Ethanol
-
Time : 2–4 hours
-
Yield : 75–85%
Stability and Reactivity Insights
-
pH Sensitivity : The diethylaminomethyl group protonates under acidic conditions (pH < 4), enhancing water solubility.
-
Photoreactivity : The (Z)-benzylidene moiety isomerizes to the (E)-form under UV light, requiring storage in amber vials .
-
Oxidative Stability : The hydroxy group at position 6 is susceptible to oxidation, necessitating inert atmospheres during reactions .
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound inhibits Plasmodium falciparum bc1 complex via competitive binding at the Qo site, mimicking ubiquinol . This involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran-3(2H)-one derivatives with structural variations in the benzylidene substituent and amino-alkyl side chains. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Solubility: The diethylamino group in the target compound balances lipophilicity and solubility, whereas dimethylamino () or bis-methoxyethylamino () groups enhance solubility due to reduced steric bulk or polar ether linkages . Hydroxyl groups (e.g., position 6) improve water solubility but may reduce membrane permeability compared to methoxy or benzyloxy substituents .
Halogen Influence on Bioactivity: The 4-bromo group in the target compound may facilitate halogen bonding with biological targets, a feature shared with ’s bromo derivative .
Stereochemical and Steric Considerations: Z-configuration in the target compound ensures proper spatial alignment for receptor binding, contrasting with E-configuration analogs () that exhibit altered bioactivity profiles . Steric bulk from groups like benzyloxy () or bis-methoxyethylamino () can hinder binding but improve selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (Z)-2-(4-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation between a benzofuran-3(2H)-one precursor and a substituted benzaldehyde. For example, derivatives with brominated benzylidene groups are synthesized using Knoevenagel-type reactions under reflux in ethanol with piperidine as a catalyst . The stereochemical outcome (Z/E isomerism) is influenced by reaction temperature, solvent polarity, and substituent electronic effects. Polar aprotic solvents (e.g., DMF) and lower temperatures favor the (Z)-isomer due to kinetic control . Confirm stereochemistry via NOESY or X-ray crystallography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?
- Methodological Answer :
- UV-Vis : A strong absorbance band near 350–400 nm indicates π→π* transitions in the conjugated benzylidene-benzofuran system .
- NMR : Key markers include:
- A singlet for the benzofuranone carbonyl (δ ~180 ppm in ) .
- Olefinic proton coupling (δ ~7.5–8.5 ppm in ) confirming (Z)-stereochemistry .
- HRMS : Verify molecular ion peaks (e.g., m/z 301.135 for CHBrO) and isotopic patterns for bromine .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Methodological Answer : The diethylamino methyl group enhances water solubility via protonation at physiological pH. For stability:
- Use DMSO stock solutions (≤10 mM) stored at -20°C to prevent hydrolysis of the benzofuranone ring .
- Buffered aqueous solutions (pH 6–8) minimize degradation, as acidic/basic conditions may cleave the benzylidene moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the bromobenzylidene group in hydrophobic pockets and the hydroxy group for hydrogen bonding .
- DFT Calculations : Predict electrophilic reactivity (e.g., Fukui indices) at the benzylidene double bond and benzofuranone carbonyl .
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify key binding residues .
Q. What methodologies resolve contradictions in reported biological activity data (e.g., varying IC values)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Compare buffer pH (affects ionization of the hydroxy group) and reducing agents (may stabilize reactive intermediates) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing Br with Cl or OCH) to isolate electronic vs. steric effects .
- Orthogonal Assays : Validate antiproliferative activity via both MTT and apoptosis assays to rule out false positives .
Q. How does the diethylamino methyl group influence physicochemical properties and pharmacokinetics?
- Methodological Answer :
- LogP : The group reduces logP by ~0.5 units compared to non-aminated analogues, improving aqueous solubility .
- Bioavailability : In silico ADMET predictions (e.g., SwissADME) show moderate permeability (Caco-2 > 5 × 10 cm/s) but potential P-glycoprotein efflux .
- Metabolism : The tertiary amine is susceptible to N-deethylation by CYP3A4; use hepatic microsome assays to quantify metabolite formation .
Q. What strategies improve selectivity for target enzymes over off-target receptors?
- Methodological Answer :
- Fragment-Based Design : Replace the bromine atom with bulkier groups (e.g., CF) to exploit steric exclusion in off-target binding pockets .
- Prodrug Modification : Mask the hydroxy group as a phosphate ester to enhance target tissue activation .
- Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to guide rational modifications (e.g., adding hydrogen bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
